

Unraveling CS640: A Technical Guide to its Theoretical Properties and Computational Modeling

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Compound of Interest		
Compound Name:	CS640	
Cat. No.:	B10860823	Get Quote

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Abstract

CS640 has emerged as a potent and selective chemical probe for Calmodulin-dependent Kinase I (CaMKI), a key enzyme implicated in various cellular processes, including insulin signaling and neuronal functions. This technical guide provides an in-depth analysis of the theoretical properties of CS640, detailed experimental methodologies for its characterization, and a comprehensive overview of the CaMKI signaling pathway. Furthermore, this document explores the application of computational modeling techniques in the discovery and optimization of kinase inhibitors like CS640, offering a framework for future in silico studies. All quantitative data is presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Calmodulin-dependent Kinase I (CaMKI) is a serine/threonine kinase that plays a crucial role in cellular signaling cascades initiated by calcium influx. Dysregulation of CaMKI activity has been linked to several pathological conditions, making it an attractive target for therapeutic intervention. **CS640** is a recently developed small molecule inhibitor that exhibits high potency and selectivity for CaMKI isoforms. This guide aims to be a comprehensive resource for researchers working with or interested in **CS640**, providing a detailed understanding of its



characteristics and the broader context of its mechanism of action and potential for computational analysis.

Theoretical Properties of CS640

CS640 is a potent inhibitor of Calmodulin-dependent Kinase I (CaMKI).[1] It acts as a competitive inhibitor by binding to the ATP pocket of the kinase.[1]

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C21H31N7O	Fromont et al., 2020
Molecular Weight	397.52 g/mol	Fromont et al., 2020
CAS Number	2388506-83-8	Fromont et al., 2020

Potency and Selectivity

CS640 demonstrates nanomolar potency against CaMKI isoforms and exhibits significant selectivity over a panel of other kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

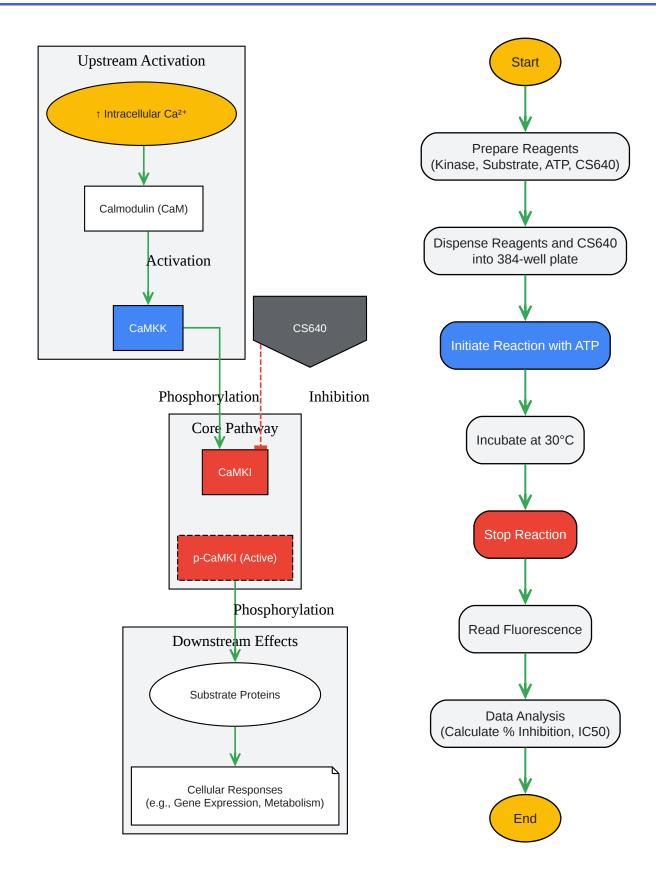
Kinase Target	IC50 (nM)	Reference
CaMK1D	80	Fromont et al., 2020
CaMK1B	30	Fromont et al., 2020
CaMK1A	1	Fromont et al., 2020
CaMK1G	1	Fromont et al., 2020
PIP5K1C	11,200	Fromont et al., 2020
MEK5	25	Fromont et al., 2020
RIPK4	5,690	Fromont et al., 2020
MLK3	2,750	Fromont et al., 2020



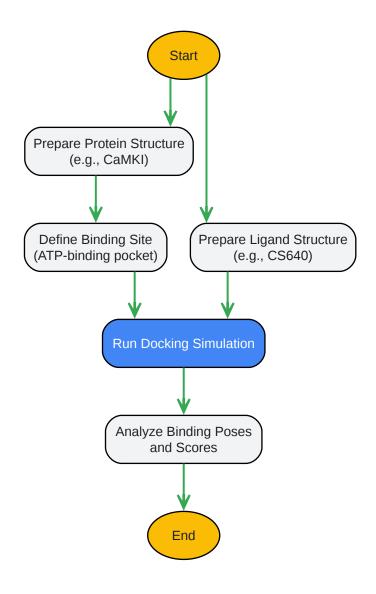
CaMKI Signaling Pathway

The CaMKK/CaMKI signaling cascade is a key pathway that transduces calcium signals to downstream cellular responses. An increase in intracellular calcium concentration leads to the activation of Calmodulin-dependent Kinase Kinase (CaMKK), which in turn phosphorylates and activates CaMKI. Activated CaMKI then phosphorylates a variety of substrate proteins, influencing processes such as gene expression, cell cycle progression, and metabolism.[2][3]









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